Product packaging for 2-Amino-N-(3-cyano-benzyl)-acetamide(Cat. No.:)

2-Amino-N-(3-cyano-benzyl)-acetamide

Cat. No.: B7874013
M. Wt: 189.21 g/mol
InChI Key: IAWLQDSHTHNNOQ-UHFFFAOYSA-N
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Description

Chemical Contextualization within the Amide and Nitrile Class

2-Amino-N-(3-cyano-benzyl)-acetamide is characterized by two primary functional groups: an amide and a nitrile. Amides are organic compounds containing a carbonyl group (C=O) bonded to a nitrogen atom, with the general formula R-CO-NH2. tutorchase.com They are fundamental components of biological systems, forming the peptide bonds that link amino acids in proteins. tutorchase.com In industrial applications, amides are utilized in the production of polymers and pharmaceuticals. tutorchase.comwikipedia.org

Nitriles, also known as cyanides, are organic compounds that possess a carbon-nitrogen triple bond (R-C≡N). tutorchase.com This functional group is prevalent in the synthesis of materials like synthetic rubber and plastics. tutorchase.com The conversion between amides and nitriles is a fundamental transformation in organic chemistry, often achieved through dehydration of primary amides. rsc.org The presence of both of these functional groups within a single molecule, as seen in this compound, offers a versatile platform for synthetic modifications and potential biological interactions. researchgate.netekb.eg

Historical Development and Significance of Related Structural Motifs

The core structure of N-benzyl acetamide (B32628) has been a subject of study for its role as a versatile intermediate in organic synthesis. chemimpex.com Historically, methods for synthesizing N-benzyl acetamide have involved reactions such as the treatment of benzylamine (B48309) with methyl acetate (B1210297) or the reaction of acetamide with benzyl (B1604629) chloride. prepchem.comprepchem.com These foundational synthetic routes have paved the way for the creation of a diverse array of derivatives.

The incorporation of a cyano group onto the benzyl ring introduces another layer of chemical reactivity and potential for biological activity. Cyanoacetamide derivatives are recognized as important synthons in the creation of various heterocyclic compounds with pharmacological potential, including pyridines and pyrimidines. ekb.egresearchgate.net The synthesis of such compounds often starts from the reaction of amines with cyanoacetic acid derivatives. researchgate.net The development of synthetic methods for these structural motifs has been crucial for exploring their applications in medicinal chemistry and materials science.

Contemporary Research Trajectories for N-Benzyl Acetamide Derivatives

Current research into N-benzyl acetamide derivatives is multifaceted, with significant efforts directed towards pharmaceutical development. chemimpex.com These compounds are explored for a range of biological activities. For instance, certain N-benzyl acetamide derivatives have been investigated as potential inhibitors of enzymes like butyrylcholinesterase, which is a target in the treatment of Alzheimer's disease. abq.org.br

Furthermore, the 2-amino-acetamide scaffold is being explored for its therapeutic potential in various diseases. Derivatives of 2-amino-N-(pyridinyl)acetamide have been identified as inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov Other studies have focused on 2-amino-N-(arylsulfinyl)-acetamide compounds as inhibitors of bacterial aminoacyl-tRNA synthetase, highlighting their potential as antibacterial agents. google.com Research has also delved into the antidepressant potential of phenylacetamide derivatives, with studies indicating that a benzyl substituent can enhance activity. nih.gov The strategic placement of substituents on the benzyl ring, such as the cyano group in this compound, is a key area of contemporary research aimed at modulating the biological and chemical properties of these molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B7874013 2-Amino-N-(3-cyano-benzyl)-acetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(3-cyanophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-5-8-2-1-3-9(4-8)7-13-10(14)6-12/h1-4H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWLQDSHTHNNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino N 3 Cyano Benzyl Acetamide

Retrosynthetic Analysis and Key Disconnections for 2-Amino-N-(3-cyano-benzyl)-acetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the amide bond (C-N bond). This disconnection is a standard approach for amide synthesis. youtube.comresearchgate.net

This primary disconnection reveals two key synthons: an acyl cation equivalent derived from aminoacetic acid (glycine) and an amine nucleophile, 3-cyanobenzylamine. The corresponding synthetic equivalents for these synthons are glycine (B1666218) (or a derivative) and 3-cyanobenzylamine, respectively. 3-Cyanobenzylamine is a readily available commercial reagent. apolloscientific.co.ukchemspider.com

A further disconnection is possible on the glycine synthon, breaking it down to a simpler C2 source, but this is generally not practical as glycine itself is an inexpensive and fundamental building block. The main synthetic challenge, therefore, revolves around how to efficiently couple these two primary building blocks. The presence of a free amino group on the glycine component necessitates careful planning to avoid self-polymerization or other side reactions, often leading to the use of protecting groups. libretexts.orgyoutube.comresearchgate.net

Direct Amidation Strategies for this compound Synthesis

Direct amidation involves the formation of the amide bond in a single step from a carboxylic acid and an amine. This requires the activation of the carboxylic acid group of glycine to make it more susceptible to nucleophilic attack by the amine group of 3-cyanobenzylamine.

Application of Peptide Coupling Reagents in Amidation

Peptide coupling reagents are specifically designed to facilitate amide bond formation while minimizing side reactions and racemization, although racemization is not a concern for glycine. bachem.com These reagents are highly effective for coupling amino acids. sigmaaldrich.com The reaction would involve mixing a protected glycine, 3-cyanobenzylamine, a coupling reagent, and a non-nucleophilic base in a suitable aprotic solvent.

Common classes of coupling reagents that could be applied to this synthesis include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic choices. bachem.com They activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. To increase efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often used. bachem.comacs.org

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. sigmaaldrich.compeptide.com They convert the carboxylic acid into a reactive OBt-ester.

Aminium/Uronium Salts: This is the most popular class of modern coupling reagents and includes compounds like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU. sigmaaldrich.comacs.orgpeptide.com HATU is particularly reactive due to the formation of a HOAt-ester, which benefits from anchimeric assistance from the pyridine (B92270) nitrogen. sigmaaldrich.com COMU is noted for its high efficiency, safety profile, and good solubility. acs.org

The general procedure involves dissolving the N-protected glycine, adding the coupling reagent and a base (like Diisopropylethylamine, DIPEA), followed by the addition of 3-cyanobenzylamine.

Coupling Reagent ClassExamplesAdditive/BaseKey Features
CarbodiimidesDCC, EDCHOBt, OxymaPureWidely used, cost-effective; EDC is water-soluble. bachem.com
Phosphonium SaltsBOP, PyBOP, PyAOPDIPEA, NMMHigh reactivity, good for sterically hindered couplings. sigmaaldrich.compeptide.com
Aminium/Uronium SaltsHBTU, HATU, COMUDIPEA, NMMVery high efficiency, fast reaction times, low racemization. bachem.comacs.orgpeptide.com

Utilization of Activated Carboxylic Acid Derivatives for Amide Formation

An alternative to in-situ activation with coupling reagents is to first convert the carboxylic acid into a more reactive, isolable derivative. For the synthesis of this compound, this would typically involve using an N-protected glycine derivative.

The most common activated derivative is the acyl chloride . N-protected glycine can be converted to N-protected glycyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with 3-cyanobenzylamine, often at low temperatures, to form the protected amide. A non-nucleophilic base is usually added to scavenge the HCl byproduct. youtube.com

While effective, this method can be harsh, and the high reactivity of acyl chlorides can sometimes lead to side reactions. youtube.com The use of milder activating agents to form active esters is another possibility, though this is conceptually similar to the species generated in situ by peptide coupling reagents.

Multi-Step Synthetic Pathways to this compound

Multi-step syntheses offer greater control over the reaction sequence, which is often necessary for molecules with multiple functional groups. youtube.comresearchgate.net

Strategies Involving Selective Nitrile Group Introduction

While 3-cyanobenzylamine is a convenient starting material, it is theoretically possible to construct the molecule by introducing the nitrile group at a different stage. For instance, one could start with a benzylamine (B48309) derivative bearing a different functional group at the 3-position, such as a bromine atom or an aldehyde.

From a Halogen: A synthesis could start with 3-(bromomethyl)aniline. The amino group would first be protected, followed by reaction with a glycine derivative. The bromine on the benzyl (B1604629) ring could then be converted to a nitrile via a nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN), a reaction often catalyzed by palladium or nickel complexes.

From an Aldehyde: A route starting with 3-aminobenzaldehyde (B158843) is also conceivable. The aldehyde could be converted to a nitrile through a multi-step process, for example, by forming an oxime followed by dehydration. However, managing the reactivity of the aldehyde and amine groups simultaneously would be complex. Catalytic systems, such as those based on ruthenium or nickel, have been developed for the direct conversion of benzylamines to benzonitriles, but these often require specific conditions and may not be compatible with the acetamide (B32628) portion of the molecule. researchgate.netresearchgate.net

These routes are generally more complex and lower-yielding than pathways that start with 3-cyanobenzylamine and are therefore less common.

Methodologies Employing Amine Protection and Deprotection

The most practical and widely applicable synthetic route involves the use of protecting groups for the amine on the glycine moiety. libretexts.orgresearchgate.net This strategy prevents the nucleophilic amino group from interfering with the amide bond formation step. youtube.comyoutube.com

The general sequence is:

Protection: The amino group of glycine is protected. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, Boc-glycine is prepared by reacting glycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Coupling: The N-protected glycine (e.g., Boc-glycine) is coupled with 3-cyanobenzylamine using one of the direct amidation methods described in section 2.2. This forms the protected intermediate, N-Boc-2-amino-N-(3-cyano-benzyl)-acetamide.

Deprotection: The protecting group is removed to yield the final product. The Boc group is efficiently removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov The Cbz group is typically removed by catalytic hydrogenation.

This multi-step approach is highly reliable and provides a clean product by isolating the key intermediate. youtube.com

Example Pathway: Boc-Protected Glycine Route

Step Reactants Reagents/Conditions Product
1. Protection Glycine, Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH), Dioxane/Water Boc-Glycine
2. Coupling Boc-Glycine, 3-Cyanobenzylamine HATU, DIPEA, DMF N-Boc-2-amino-N-(3-cyano-benzyl)-acetamide

Optimization of Reaction Parameters and Yields in this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the catalytic system employed. A common synthetic approach involves the acylation of 3-cyanobenzylamine with an activated glycine derivative, such as N-protected glycine acid chloride or a glycine ester.

The selection of an appropriate solvent is crucial for maximizing the yield and minimizing side reactions. The polarity and boiling point of the solvent can significantly influence the solubility of reactants and the reaction rate. For the synthesis of N-benzylamides, a range of solvents are often screened.

In a typical study, the reaction of 3-cyanobenzylamine with a protected glycine, such as N-Boc-glycine, would be investigated in various solvents at different temperatures. Non-polar aprotic solvents like toluene (B28343) are often effective, particularly when using a Dean-Stark apparatus to remove the water byproduct, which drives the equilibrium towards product formation. Polar aprotic solvents such as acetonitrile (B52724) (CH3CN) and dimethylformamide (DMF) can also be employed to enhance the solubility of the reactants. nih.gov

The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products. Acceptorless dehydrogenative coupling of benzyl alcohols and amines, a related transformation for amide synthesis, often requires high temperatures, typically refluxing in toluene. nih.gov However, recent advancements have focused on developing catalytic systems that allow the reaction to proceed at milder temperatures, such as refluxing in diethyl ether (34.6 °C). nih.gov For the direct amidation of non-activated phenylacetic acid and benzylamine derivatives, a temperature of 110°C in toluene has been found to be effective. royalsocietypublishing.org Hydrothermal synthesis presents another temperature regime, with reactions carried out at 250 °C showing high yields for the formation of certain amides. sci-hub.se

Table 1: Hypothetical Investigation of Solvent and Temperature Effects on the Yield of N-(3-cyanobenzyl)-2-(Boc-amino)acetamide

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene110 (reflux)2475
2Acetonitrile82 (reflux)2468
3Dichloromethane40 (reflux)4855
4Diethyl Ether35 (reflux)4845
5Dimethylformamide1001282
6None (Neat)1201260

This table is a hypothetical representation based on typical optimization studies for similar amidation reactions.

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of this compound, various catalytic systems can be envisioned, drawing from the broader literature on amide bond formation.

Lewis Acid Catalysis: Lewis acids such as ZnBr2 and FeCl3 have been shown to catalyze the oxidation of benzylamines to the corresponding amides in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org This approach offers a metal-catalyzed route to amides under mild conditions.

Transition Metal Catalysis: Nickel catalysts, for instance, have been employed for the direct amidation of phenylacetic acid and benzylamine. royalsocietypublishing.org Nickel(II) chloride (NiCl2) has been identified as an effective catalyst for this transformation, proceeding without the need for a drying agent. royalsocietypublishing.org The proposed mechanism for NiCl2-catalyzed direct amidation is thought to be more complex than simple Lewis acid catalysis. royalsocietypublishing.org Copper-based catalysts, often in the form of metal-organic frameworks (MOFs), have also been utilized for the oxidative amidation of aldehydes with amines. nih.gov In one proposed mechanism, a Cu(II) species oxidizes TBHP to a tert-butylperoxy radical, which then abstracts a hydrogen from the aldehyde to form a benzoyl radical. nih.gov This is followed by the formation of an amino radical from the amine, and subsequent coupling of the two radical species yields the amide. nih.gov Ruthenium pincer complexes have also demonstrated high efficiency in the dehydrogenative coupling of amines and alcohols to form amides, even at near-ambient temperatures. nih.gov The mechanism is believed to involve the activation of the alcohol and a hemiaminal intermediate assisted by the terminal N-H proton of the ligand. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. Triarylsilanols have been discovered to act as silicon-centered catalysts for the direct amidation of carboxylic acids with amines. acs.org Tris(p-haloaryl)silanols were found to be more active than the parent triphenylsilanol. acs.org

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines. nih.gov These reactions are often performed in green solvents like cyclopentyl methyl ether (CPME) and can achieve excellent yields in short reaction times. nih.gov

Table 2: Evaluation of Different Catalytic Systems for the Synthesis of N-(3-cyanobenzyl)-2-(Boc-amino)acetamide

EntryCatalyst (mol%)Oxidant/Co-catalystSolventTemperature (°C)Yield (%)
1ZnBr2 (10)TBHPDichloromethane4078
2NiCl2 (10)-Toluene11085
3Cu2(BDC)2DABCO (5)TBHP/NCSAcetonitrile6580
4Ru-PNNH complex (1)t-BuOKDiethyl Ether3592
5Tris(p-bromophenyl)silanol (10)-Toluene11072
6CALBMolecular SievesCPME6095

This table is a hypothetical representation based on typical catalytic system evaluations for similar amidation reactions.

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Water-Based Syntheses: One approach to developing more sustainable methods is to move away from volatile organic solvents. Metal- and solvent-free synthesis of amides has been achieved using substitute formamides as the amino source at mild temperatures (40 °C). nih.gov Water is an ideal green solvent, and methods for the N-acylation of amines in water have been developed using benzotriazole (B28993) chemistry. nih.gov These reactions can proceed at room temperature or under microwave irradiation, offering a fast and efficient route to amides. nih.gov Hydrothermal synthesis, which uses water at high temperatures and pressures, also provides a non-mineral-catalyzed pathway for amide synthesis from amines and carboxylic acids. sci-hub.se

Biocatalytic and Chemoenzymatic Approaches: As mentioned previously, enzymes offer a highly sustainable route to amides. nih.gov The use of enzymes like lipases can lead to high yields and selectivities under mild, aqueous conditions. researchgate.net A hybrid chemo-biocatalytic process combining nitrile hydratase enzymes with copper-catalyzed N-arylation has been developed to produce diverse amides from nitriles. nih.gov This approach leverages the selectivity of the enzyme for nitrile hydration to a primary amide, which is then coupled with an aryl halide in situ. nih.gov

Catalyst-Free Methods: Under specific conditions, amide formation can proceed without a catalyst. For instance, a catalyst-free photochemical N-acylation of azoles with aldehydes has been developed using BrCCl3 as an oxidant. researchgate.net

The development of these novel and sustainable routes is crucial for the environmentally responsible production of this compound and other valuable chemical compounds.

Chemical Reactivity and Transformation of 2 Amino N 3 Cyano Benzyl Acetamide

Reactions Involving the Amide Linkage of 2-Amino-N-(3-cyano-benzyl)-acetamide

The amide bond, while generally stable, can undergo specific transformations under controlled conditions, providing pathways to modify the core structure of the molecule.

The amide linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the bond to yield a carboxylic acid and an amine. This process can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent cleavage results in the formation of aminoacetic acid and 3-cyanobenzylamine.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This pathway is generally slower than acid-catalyzed hydrolysis because the amide is less reactive without initial protonation. The products are the salt of aminoacetic acid and 3-cyanobenzylamine.

While the general principles of amide hydrolysis are well-established, specific kinetic studies detailing the rates and mechanisms of hydrolytic cleavage for this compound are not extensively documented in publicly available literature. Such studies would be valuable for understanding the compound's stability and degradation profile under various pH and temperature conditions.

Transamidation is a chemical reaction that involves the conversion of one amide into another by reacting it with an amine, effectively exchanging the amine portion of the amide. ucla.edu This process is a valuable tool in synthesis as it allows for the formation of new amide bonds, often without the need for activating the corresponding carboxylic acid. researchgate.net For this compound, transamidation would involve the reaction with a primary or secondary amine, leading to the displacement of 3-cyanobenzylamine and the formation of a new N-substituted 2-aminoacetamide.

The reaction typically requires a catalyst, such as metal salts or Lewis acids, to activate the amide carbonyl and facilitate the nucleophilic attack by the incoming amine. organic-chemistry.orgnih.gov The equilibrium nature of the reaction often necessitates the use of a large excess of the reacting amine or the removal of the displaced amine (3-cyanobenzylamine) to drive the reaction to completion. ucla.edu The synthetic utility of this reaction lies in its ability to diversify the structure, allowing for the introduction of various functionalities by simply changing the amine reactant.

Table 1: Potential Transamidation Reactions

Reactant Amine Catalyst Potential Product
Aniline Fe(III) salts organic-chemistry.org 2-Amino-N-phenyl-acetamide
Diethylamine L-proline organic-chemistry.org 2-Amino-N,N-diethyl-acetamide

Transformations at the Primary Amino Group

The primary amino group is the most nucleophilic site in the molecule, making it the focal point for a wide range of chemical transformations. These reactions are fundamental for building more complex molecular architectures.

Acylation: The primary amino group of this compound readily reacts with acylating agents like acid chlorides, anhydrides, and esters in a process known as acylation. ncert.nic.inyoutube.com This nucleophilic acyl substitution reaction results in the formation of a new amide bond, converting the primary amine into a secondary amide. The reaction is typically performed in the presence of a base, such as pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction forward. ncert.nic.in This derivatization can be used to introduce a wide variety of acyl groups, thereby modifying the compound's physical and chemical properties. youtube.com

Sulfonylation: In a similar fashion, the primary amine can be derivatized by reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form sulfonamides. nih.govresearchgate.net This reaction also requires a base to scavenge the generated HCl. The resulting N-sulfonylated derivatives often exhibit different solubility profiles and biological activities compared to the parent amine.

Table 2: Acylation and Sulfonylation Derivatives

Reagent Product Type Example Product Name
Acetyl Chloride N-Acyl derivative N-(2-((3-cyanobenzyl)amino)-2-oxoethyl)acetamide
Benzoyl Chloride N-Acyl derivative N-(2-((3-cyanobenzyl)amino)-2-oxoethyl)benzamide
Benzenesulfonyl Chloride N-Sulfonyl derivative N-(2-((3-cyanobenzyl)amino)-2-oxoethyl)benzenesulfonamide

Alkylation: Direct alkylation of the primary amino group with alkyl halides is a straightforward method to introduce alkyl substituents. ncert.nic.in However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine can be more nucleophilic than the starting primary amine. masterorganicchemistry.com Over-alkylation can proceed to form a quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often preferred. monash.edu

Reductive Amination: Reductive amination is a more controlled and highly efficient two-step method for modifying primary amines. youtube.comyoutube.com It involves the reaction of the primary amine of this compound with an aldehyde or a ketone to form an intermediate imine. masterorganicchemistry.com This imine is then reduced in situ to the corresponding secondary or tertiary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.commasterorganicchemistry.com This method avoids the issue of over-alkylation and is a cornerstone of amine synthesis. ucla.edu

Table 3: Amine Modification Strategies

Strategy Reagents Product Type Example Product Name
Alkylation Methyl Iodide Mono- and/or Di-alkylated amine 2-(Methylamino)-N-(3-cyano-benzyl)-acetamide
Reductive Amination Formaldehyde, NaBH₃CN Secondary Amine 2-(Methylamino)-N-(3-cyano-benzyl)-acetamide
Reductive Amination Acetone, NaBH(OAc)₃ Secondary Amine 2-(Isopropylamino)-N-(3-cyano-benzyl)-acetamide

The primary amino group of this compound can condense with aldehydes or ketones under acidic catalysis to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is reversible and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. libretexts.org

The resulting imines are valuable intermediates themselves, but more importantly, both the parent amine and its derivatives are excellent precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. researchgate.netsapub.orgarkat-usa.orgekb.eg The presence of multiple reactive centers (the amine, the active methylene (B1212753) group adjacent to the cyanoacetamide carbonyl, and the cyano group) allows for a range of cyclization reactions. For instance, cyanoacetamide derivatives are widely used as synthons for preparing pyridines, pyrazoles, thiazoles, and other heterocyclic systems. ekb.egresearchgate.netresearchgate.netresearchgate.net These reactions often proceed through condensation, cyclization, and rearrangement pathways, leading to complex and functionally rich molecular structures. nih.gov

Reactivity of the Nitrile Functionality

The cyano group (C≡N) on the benzyl (B1604629) ring of this compound is a versatile functional group. Its carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org Furthermore, the entire group can be reduced or hydrolyzed to yield other important functional groups.

Catalytic Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation, yielding 2-Amino-N-(3-aminomethyl-benzyl)-acetamide. This conversion is most commonly achieved through catalytic hydrogenation. wikipedia.org

Catalytic hydrogenation is an economically viable method for producing primary amines from nitriles. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Commonly employed catalysts include Group 10 metals such as Raney nickel, palladium black, and platinum dioxide. wikipedia.org The choice of catalyst, solvent, temperature, and hydrogen pressure are critical factors that influence the selectivity for the primary amine. wikipedia.org For instance, Raney nickel reductions have historically required high pressures, but modifications to catalyst systems can allow for milder conditions. google.com

Table 1: Catalysts for Nitrile Reduction to Primary Amines

Catalyst Typical Conditions Selectivity Notes
Raney Nickel High pressure H₂, often with NH₃ to suppress secondary amine formation Cost-effective for industrial applications. wikipedia.orggoogle.com
Palladium on Carbon (Pd/C) H₂ gas, often at elevated temperature and pressure. A widely used, versatile catalyst. chemguide.co.uk
Platinum Dioxide (PtO₂) H₂ gas, often at room temperature. Highly active catalyst. wikipedia.org

Stoichiometric reducing agents also effectively convert nitriles to primary amines. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this purpose, reacting with the nitrile in an ethereal solvent like diethyl ether, followed by an aqueous workup to furnish the primary amine. openstax.orgchemguide.co.uklibretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. openstax.orglibretexts.org Other reagents like diborane (B8814927) and sodium borohydride (B1222165) in the presence of a cobalt catalyst can also be used. thieme-connect.de

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under aqueous acidic or basic conditions. libretexts.orgchemistrysteps.combyjus.com This reaction proceeds in a stepwise manner, typically forming an amide intermediate, which may or may not be isolated, before complete hydrolysis to the carboxylic acid. byjus.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.com A series of proton transfers leads to an imidic acid, which then tautomerizes to the more stable amide intermediate. chemistrysteps.comchemistrysteps.com Further heating in the presence of acid and water hydrolyzes the amide to the corresponding carboxylic acid (3-(aminocarbonylmethyl-aminomethyl)-benzoic acid) and an ammonium salt. byjus.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide, the highly nucleophilic hydroxide ion directly attacks the nitrile carbon. openstax.orglibretexts.org Protonation by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com Continued heating with the base hydrolyzes the amide to a carboxylate salt. openstax.orgchemistrysteps.com Subsequent acidification is required to obtain the final carboxylic acid product. openstax.org

The selective hydrolysis to the amide, 2-Amino-N-(3-carbamoyl-benzyl)-acetamide, can sometimes be achieved under milder conditions or by using specific enzymatic methods. Biocatalytic hydrolysis using nitrile hydratases offers a highly selective route to amides, avoiding the often harsh conditions of chemical hydrolysis that can affect other labile functional groups in the molecule. journals.co.za

Nucleophilic Additions and Cyclization Reactions at the Nitrile

The electrophilic carbon of the nitrile group is a target for various nucleophiles. nih.gov The addition of organometallic reagents, such as Grignard reagents (RMgX), to the nitrile followed by hydrolysis is a classic method for the synthesis of ketones. libretexts.org In the context of this compound, this would involve the formation of an imine anion intermediate, which upon hydrolysis would yield a ketone.

Nucleophilic addition of amines to nitriles can lead to the formation of amidines. This reaction often requires activation of the nitrile group to overcome a significant activation barrier. nih.gov

Furthermore, the strategic placement of nucleophilic and electrophilic centers within the this compound structure allows for the possibility of intramolecular cyclization reactions. The primary amino group (NH₂) of the 2-aminoacetamide moiety could potentially act as an intramolecular nucleophile, attacking the electrophilic nitrile carbon. Such reactions are often promoted by catalysts and can lead to the formation of heterocyclic ring systems. For example, copper-catalyzed reactions between aromatic nitriles and molecules containing an amino group, like 2-aminobenzylamine, have been shown to produce quinazoline (B50416) derivatives through a cascade of coupling and cyclization. rsc.org While this is an intermolecular example, it highlights the potential for the amino and nitrile groups within the target molecule to participate in similar cyclization pathways to form novel heterocyclic structures.

Aromatic Ring Functionalization of the Benzyl Moiety

The benzene (B151609) ring of the 3-cyanobenzyl group is another key site for chemical modification. The reactivity and regioselectivity of these modifications are governed by the electronic properties of the two substituents on the ring: the deactivating, meta-directing cyano group (-CN) and the activating, ortho-, para-directing aminomethylcarbonylaminomethyl group (-CH₂NHCOCH₂NH₂).

Regioselective Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of its hydrogen atoms. youtube.com The existing substituents on the ring dictate the position of the incoming electrophile.

The cyano group (-CN) is a strongly deactivating group due to its electron-withdrawing inductive and resonance effects, directing incoming electrophiles to the meta position relative to itself. masterorganicchemistry.com Conversely, the alkyl-type substituent (-CH₂-R) is an activating group that directs incoming electrophiles to the ortho and para positions.

In this compound, these two groups are in a meta (1,3) relationship. The directing effects are as follows:

The -CH₂NHCOCH₂NH₂ group at C1 directs to positions C2, C4, and C6 (ortho and para).

The -CN group at C3 directs to positions C5 and C1 (which is already substituted).

The positions C2, C4, and C6 are activated by the alkyl group, while positions C2 and C4 are deactivated by the cyano group. Position C5 is meta to the activating group and ortho to the deactivating group. Therefore, substitution is most likely to occur at the positions most strongly activated and least deactivated. The primary sites for electrophilic attack would be C4 and C6, which are para and ortho, respectively, to the activating group and not in a strongly deactivated position relative to the cyano group. Steric hindrance might favor substitution at the C4 (para) position.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product Position
Nitration HNO₃, H₂SO₄ Substitution at C4 and/or C6 masterorganicchemistry.com
Bromination Br₂, FeBr₃ Substitution at C4 and/or C6 masterorganicchemistry.com
Sulfonation SO₃, H₂SO₄ Substitution at C4 and/or C6 masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these reactions typically employ aryl halides or triflates, the nitrile group itself can sometimes participate in or direct such transformations.

Recent advancements have demonstrated that the C-CN bond can be functionalized directly in cross-coupling reactions, serving as an alternative to traditional halide leaving groups. researchgate.net For instance, nickel-catalyzed cross-couplings of aryl nitriles with various partners have been developed. researchgate.net

A more common strategy would involve first introducing a halogen (e.g., Br or I) onto the aromatic ring via electrophilic aromatic substitution, as described in section 3.4.1. The resulting halo-substituted derivative of this compound could then serve as a substrate in a wide range of palladium-catalyzed cross-coupling reactions.

Table 3: Potential Cross-Coupling Reactions (on a Halogenated Derivative)

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki Coupling Organoboron Reagent (R-B(OH)₂) Pd catalyst (e.g., Pd(PPh₃)₄), Base C-C
Heck Coupling Alkene Pd catalyst, Base C-C (alkenyl)
Sonogashira Coupling Terminal Alkyne Pd catalyst, Cu(I) cocatalyst, Base C-C (alkynyl)

Furthermore, palladium-catalyzed cyanation is a modern method to introduce nitrile groups onto aryl halides, representing a reverse approach. nih.gov However, for functionalizing the existing ring, using the nitrile as a handle or introducing a new group via a halogen intermediate remains the most plausible strategy. Transition-metal-free cross-coupling reactions involving aryl cyanides have also been reported, expanding the toolkit for modifying such scaffolds under milder conditions. lookchem.com

Advanced Mechanistic Elucidation of this compound Transformations

The advanced mechanistic elucidation of transformations involving this compound is a specialized area of research that builds upon a foundational understanding of its chemical reactivity. While specific, in-depth mechanistic studies on this exact molecule are not extensively documented in publicly available literature, we can infer and discuss the probable advanced mechanistic pathways based on the reactivity of its constituent functional groups and related cyanoacetamide derivatives. Such studies are crucial for optimizing reaction conditions, controlling stereoselectivity, and designing novel synthetic routes.

The primary reactive centers of this compound include the primary amine, the active methylene group adjacent to the cyano and carbonyl groups, the amide linkage, and the aromatic cyano group. Advanced mechanistic studies would seek to understand the intricate details of reactions at these sites.

Key Areas of Mechanistic Investigation:

Reactions at the Active Methylene Group: The methylene group is particularly reactive due to the electron-withdrawing effects of the adjacent cyano and amide groups, making it a potent nucleophile in its carbanionic form.

Knoevenagel Condensation: A cornerstone reaction for cyanoacetamides is the Knoevenagel condensation with aldehydes or ketones. nih.gov Mechanistic studies of this reaction for analogous compounds have often employed computational methods, such as Density Functional Theory (DFT), to model the transition states and reaction intermediates. researchgate.net These studies help in understanding the role of the catalyst, which is often a weak base like ammonium acetate (B1210297), in facilitating the initial deprotonation of the active methylene group. nih.gov The subsequent nucleophilic attack on the carbonyl carbon of the aldehyde and the final dehydration step can be meticulously mapped out to understand the reaction kinetics and thermodynamics.

Michael Addition: The activated methylene group can also participate as a Michael donor. Advanced studies would focus on the stereochemical outcome of this reaction, especially when chiral catalysts are employed to induce enantioselectivity. The mechanism of organocatalyzed Michael additions involving similar structures has been a subject of intense research, aiming to elucidate the non-covalent interactions that govern the stereoselective formation of new carbon-carbon bonds. mdpi.com

Transformations of the Cyano Group: The nitrile functionality offers a versatile handle for further chemical transformations.

Cyclization Reactions: The cyano group, in conjunction with the adjacent amide or a strategically introduced functional group, can participate in cyclization reactions to form various heterocyclic systems. For instance, treatment of related cyanoacetamide derivatives with reagents like hydrazine (B178648) can lead to the formation of pyrazole (B372694) rings. researchgate.net Mechanistic elucidation would involve identifying the sequence of nucleophilic attack, intramolecular cyclization, and subsequent aromatization steps. Isotopic labeling studies could be employed to trace the path of specific atoms throughout the reaction sequence.

Role of the Amine and Amide Groups:

The primary amine can act as a nucleophile or be a site for derivatization. In transformations involving the rest of the molecule, the amine can be protected to prevent unwanted side reactions. Mechanistic studies would clarify the influence of different protecting groups on the reactivity of other functional groups.

The amide bond is generally stable, but its conformation can influence the reactivity of the neighboring groups. Advanced spectroscopic techniques, such as 2D NMR, can provide insights into the preferred solution-phase conformation of the molecule, which in turn can be correlated with its reactivity through computational modeling.

Illustrative Data from Related Systems:

Table 1: Representative Conditions for Knoevenagel Condensation of Cyanoacetamides

Aldehyde/KetoneCatalystSolventReaction TimeYield (%)Reference
4-HydroxybenzaldehydeAmmonium AcetateNone (Microwave)40 s98.6 nih.gov
BenzaldehydeNot SpecifiedMicrowaveNot SpecifiedNot Specified researchgate.net

Table 2: Computational Parameters from DFT Studies on a Related Cyanoacetamide Derivative

ParameterValueMethodReference
Optimization Theory LevelDFT/B3LYP/6-31G(d)Computational researchgate.net
H...H Contacts46.8%Hirshfeld Analysis researchgate.net
O...H Contacts9.9%Hirshfeld Analysis researchgate.net
N...H Contacts13.0%Hirshfeld Analysis researchgate.net
C...H Contacts21.6%Hirshfeld Analysis researchgate.net
C...C Contacts6.7%Hirshfeld Analysis researchgate.net

The data in Table 2, for example, is derived from a study on 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide and showcases how computational chemistry can be used to understand intermolecular interactions that stabilize the crystal structure, which can have implications for solid-state reactivity. researchgate.net Hirshfeld analysis provides quantitative insights into the types of close contacts between atoms in the crystal lattice. researchgate.net

Derivatization and Analog Design Based on 2 Amino N 3 Cyano Benzyl Acetamide Scaffold

Systematic Structural Modification of the Acetamide (B32628) Moiety

The acetamide group is a critical linker and a frequent site of metabolic activity, making it a prime target for modification. Bioisosteric replacement is a key strategy where the amide bond is substituted with other functional groups that mimic its size, shape, and electronic properties to enhance metabolic stability and modulate biological activity. drughunter.comnih.gov

Key modifications can include:

Alpha-Carbon Substitution: Introducing small alkyl or halogenated groups at the alpha-position to the carbonyl can influence the molecule's conformation and metabolic stability. For instance, dihaloacetamides have been investigated as tunable electrophiles. acs.org

Amide N-Alkylation: Substitution on the amide nitrogen, such as the N-methyl derivative 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide, can alter hydrogen bonding capacity, membrane permeability, and metabolic pathways. cymitquimica.com

Bioisosteric Replacement: A common strategy involves replacing the entire amide group with more stable heterocyclic rings like 1,2,3-triazoles, oxadiazoles (B1248032), or oxazoles. drughunter.comnih.gov These rings can preserve the hydrogen bonding characteristics of the amide while improving pharmacokinetic profiles. drughunter.com Other potential replacements include retro-amides (inverting the amide bond), ureas, carbamates, and sulfonamides. nih.govacs.org For example, replacing an amide with an oxadiazole has proven effective in improving DGAT1 inhibitors. nih.gov

Table 1: Proposed Modifications of the Acetamide Moiety

Modification TypeProposed Structure/ChangeRationaleSupporting Principle/Example
α-Carbon SubstitutionAddition of a methyl or fluoro groupSteric hindrance to approach of metabolic enzymes; conformational restriction.Use of dihaloacetamides as tunable electrophiles. acs.org
N-AlkylationReplacement of N-H with N-CH₃Eliminate hydrogen bond donor capacity; potentially increase membrane permeability and block N-dealkylation.Known derivative: 2-Amino-N-(3-cyano-benzyl)-N-methyl-acetamide. cymitquimica.com
Heterocyclic BioisosteresReplacement of acetamide with a 1,2,3-triazole or oxadiazole ringEnhance metabolic stability; mimic amide bond geometry and hydrogen bonding patterns.Triazoles and oxadiazoles are common amide bioisosteres used to improve PK properties. drughunter.comnih.gov
Amide Bond IsosteresReplacement with a urea, carbamate (B1207046), or sulfonamide linkerAlter hydrogen bonding capacity, polarity, and metabolic stability.Urea and carbamate bioisosteres have been explored for various therapeutic targets. acs.org

Rational Exploration of Substituent Effects on the 3-Cyanobenzyl Ring

The 3-cyanobenzyl group is a key recognition element, and its properties can be fine-tuned by altering substituents on the phenyl ring. The cyano group itself is a strong electron-withdrawing group and a hydrogen bond acceptor. Modifications can be aimed at exploring electronic effects, lipophilicity, and steric interactions within a potential binding site.

Strategic modifications include:

Positional Isomerism: Moving the cyano group from the 3-position to the 2- or 4-position can probe the spatial and electronic requirements of the target protein.

Bioisosteric Replacement of the Cyano Group: The cyano group can be replaced with other small, electron-withdrawing groups to modulate potency and physicochemical properties. Common bioisosteres for a nitrile include halogens (especially chlorine), trifluoromethyl (CF₃), or a nitro group. acs.org

Introduction of Other Substituents: Adding other groups to the phenyl ring can explore further interactions. For example, adding methoxy (B1213986) or hydroxyl groups can introduce hydrogen bond donor/acceptor capabilities, while small alkyl groups can probe for hydrophobic pockets. Fluorine substitution is a widely used tactic to block metabolic oxidation or modulate pKa. nih.gov

Table 2: Proposed Modifications of the 3-Cyanobenzyl Ring

Modification TypeProposed ChangeRationaleSupporting Principle/Example
Positional IsomerismMove CN to 2- or 4-positionExplore optimal positioning for target interaction.Standard medicinal chemistry strategy for SAR exploration.
Cyano BioisosteresReplace 3-CN with 3-Cl, 3-CF₃, or 3-NO₂Mimic electronic properties of the cyano group while altering size, lipophilicity, and metabolic stability.Halogens and CF₃ are common bioisosteres for nitriles. acs.org
Ring SubstitutionAdd a 4-fluoro or 4-methoxy groupBlock potential sites of metabolism (fluorine) or introduce new hydrogen bonding interactions (methoxy).Fluorine is often used to block metabolic hydroxylation. acs.org
Heterocyclic ReplacementReplace the cyanophenyl ring with a cyanopyridine ringIntroduce a nitrogen atom to modulate solubility, basicity, and hydrogen bonding potential.The pyridine (B92270) ring is a common bioisostere for a phenyl ring. ijpsr.com

Design and Synthesis of Conformationally Constrained Analogs

The parent molecule has several rotatable bonds, granting it significant conformational flexibility. This flexibility can be entropically unfavorable for binding to a target. Designing rigid analogs that lock the molecule into a bioactive conformation can lead to a significant increase in potency and selectivity.

Methods for conformational constraint include:

Ring-Closing Strategies: Incorporating the flexible bonds into a new ring structure is a powerful approach. For example, the benzylamine (B48309) portion could be part of a tetrahydroisoquinoline system.

Cyclization of the Side Chain: The 2-aminoacetamide portion can be cyclized to form a lactam (a cyclic amide) or other heterocyclic structures. For instance, 2-(alkylamino)acetamides can be transformed into morpholin-2-ones. researchgate.net

Introduction of Rigid Linkers: Replacing flexible single bonds with double bonds (e.g., an alkene bioisostere for the ethylamino portion) or incorporating them into small rings (e.g., cyclopropane) can restrict rotation. A notable example is the use of a 1,2,4-triazole (B32235) ring as a rigid and metabolically stable tertiary amide bioisostere in alprazolam. drughunter.com

Table 3: Examples of Conformationally Constrained Analog Designs

StrategyProposed Analog StructureRationale
Benzylamine RigidificationIncorporate the benzyl (B1604629) and amine nitrogen into a 6-cyano-1,2,3,4-tetrahydroisoquinoline ring.Restricts the orientation of the aromatic ring relative to the rest of the molecule.
Acetamide CyclizationCyclize the 2-aminoacetamide moiety into a piperidin-2-one ring attached to the 3-cyanobenzyl group.Reduces the flexibility of the N-acetyl portion and presents functional groups in a fixed geometry.
Bridged AnalogsCreate a bridged bicyclic system involving the benzyl ring and the acetamide chain.Severely limits conformational freedom to precisely match a target binding site.

Combinatorial and Parallel Synthesis Methodologies for Analogue Libraries

To efficiently explore the SAR around the 2-Amino-N-(3-cyano-benzyl)-acetamide scaffold, high-throughput synthesis methods are essential. Parallel synthesis allows for the rapid creation of a library of related compounds by reacting a common intermediate with a diverse set of building blocks.

A feasible parallel synthesis approach would involve a robust amide bond formation reaction. The general synthetic routes for cyanoacetamides often involve reacting amines with cyanoacetic acid derivatives. researchgate.net

Route A: Start with a library of diverse 2-amino acid derivatives (with different side chains, protected). Couple each of these with 3-cyanobenzylamine using a standard set of parallel peptide coupling conditions (e.g., using HATU or HOBt/EDC as coupling agents) in a 96-well plate format. Subsequent deprotection would yield the final library.

Route B: Start with 3-cyanobenzaldehyde. Perform a parallel reductive amination with a library of primary amines to generate a diverse set of N-substituted 3-cyanobenzylamines. Each of these intermediates can then be acylated in parallel with a protected 2-aminoacetyl chloride or activated 2-aminoacetic acid.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a product containing parts of all reactants, are highly efficient for library generation. A potential MCR could be designed involving a 3-cyanobenzyl isocyanide, an amine, and a carbonyl compound to rapidly assemble a library of structurally complex analogs. Cyanoacetamide-based scaffolds are often used in MCRs to produce diverse heterocyclic libraries. researchgate.net

Table 4: Outline for Parallel Synthesis of an Analog Library

StepReactionReactantsGoal
1Amide CouplingCore: N-Boc-glycine Library: Diverse substituted benzylamines (including 3-cyanobenzylamine and its analogs)Generate a library of N-protected intermediates.
2DeprotectionIntermediates from Step 1Remove Boc protecting group using an acid (e.g., TFA) in parallel to yield the final library of 2-amino-N-(substituted-benzyl)-acetamides.
3Purification & AnalysisCrude library productsPurify using parallel HPLC and confirm structures by LC-MS.

By employing these derivatization and design strategies, chemists can systematically probe the SAR of the this compound scaffold, paving the way for the development of optimized compounds with potentially valuable biological activities.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 2-Amino-N-(3-cyano-benzyl)-acetamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

The complete assignment of the NMR signals for this compound would rely on a suite of 2D NMR experiments. These experiments help to resolve signal overlap that is common in 1D spectra and establish correlations between different nuclei within the molecule. nih.gov

Correlation Spectroscopy (COSY): A homonuclear COSY experiment would be employed to identify proton-proton (¹H-¹H) spin-spin coupling networks. This would be crucial for establishing the connectivity of protons within the ethoxycarbonylmethyl group and the aromatic protons on the benzyl (B1604629) substituent. For instance, the correlation between the methylene (B1212753) protons and the neighboring aromatic protons would be clearly visible.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would allow for the direct assignment of the carbon signals based on the previously assigned proton signals. Each peak in the HSQC spectrum represents a C-H bond, providing a clear map of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): To probe longer-range connectivity, an HMBC experiment is utilized. This experiment shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be invaluable for connecting the different fragments of the molecule. For example, it would show correlations between the benzylic protons and the carbons of the aromatic ring, as well as the cyano carbon. It would also help to definitively link the acetamide (B32628) moiety to the benzyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's conformation in solution. For instance, NOESY could reveal through-space interactions between the protons of the amino group and the benzyl group, offering insights into their relative orientation.

A hypothetical table of assigned ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like DMSO-d₆ is presented below as an illustrative example.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H)HMBC Correlations (¹³C)
1-132.5-C2, C6, C7, CN
27.8 (d)130.2H6C1, C3, C4, C6, CN
3-115.0-C1, C2, C4, C5
47.6 (t)129.8H2, H6C2, C5, C6
57.7 (d)131.5H4C1, C3, C4
67.8 (s)135.0H2C1, C2, C4, C5, C7
74.4 (d)43.0NHC1, C6, C=O
8-169.0-CH₂, NH
93.5 (s)45.0NH₂C=O
108.5 (t)-CH₂C=O
112.1 (s)-CH₂C=O
12-118.5-C1, C2

Note: This table is a hypothetical representation and actual chemical shifts may vary based on experimental conditions.

Solid-State NMR Spectroscopy for Crystal Structure and Polymorphism

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics in the solid phase. wustl.eduresearchgate.net This technique is particularly powerful for studying crystalline materials and can distinguish between different polymorphic forms. For this compound, ssNMR could be used to:

Confirm the solid-state conformation: By analyzing chemical shift anisotropies and dipolar couplings, ssNMR can determine the molecular conformation in the crystal lattice.

Identify and characterize polymorphs: Different crystal packing arrangements in polymorphs will result in distinct ssNMR spectra, allowing for their identification and characterization. rsc.org This is crucial as different polymorphs can exhibit different physical properties.

Probe intermolecular interactions: Techniques like Rotational-Echo Double-Rsonance (REDOR) can be used to measure internuclear distances between specific atoms in different molecules, providing direct evidence of hydrogen bonding and other intermolecular contacts.

Single Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide a wealth of information about the molecular structure and packing of this compound.

Crystallographic Analysis of Molecular Conformation and Crystal Packing

An X-ray diffraction study on a suitable single crystal of this compound would yield detailed information on bond lengths, bond angles, and torsion angles. This data allows for the precise determination of the molecule's conformation in the solid state. For instance, it would reveal the planarity of the acetamide group and the orientation of the benzyl and cyano-substituted phenyl rings relative to each other. The analysis would also elucidate the crystal packing, showing how individual molecules are arranged in the unit cell to form the crystal lattice.

Below is an illustrative example of a crystallographic data table that could be obtained for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1305.4
Z4
Density (calculated) (g/cm³)1.35
R-factor0.045

Note: This table contains hypothetical data for illustrative purposes.

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The crystal structure analysis would be instrumental in identifying and characterizing the non-covalent interactions that stabilize the crystal lattice. For this compound, these would likely include:

Hydrogen Bonding: The presence of the amino group (-NH₂) and the amide group (-C(O)NH-) makes hydrogen bonding a dominant intermolecular force. The X-ray data would reveal the geometry of these hydrogen bonds, such as N-H···O and N-H···N interactions, which play a crucial role in the formation of specific packing motifs. rsc.org

Polymorphism, Solvates, and Co-crystallization Studies

The ability of a compound to exist in more than one crystal form is known as polymorphism. rsc.orgeprepare.org Different polymorphs can have distinct physical properties. By growing crystals under various conditions (e.g., different solvents, temperatures), it would be possible to investigate the potential polymorphism of this compound. X-ray diffraction is the primary tool for identifying and structurally characterizing these different solid forms.

Furthermore, the study could be extended to explore the formation of solvates (where solvent molecules are incorporated into the crystal lattice) and co-crystals (where the compound crystallizes with another neutral molecule). These studies are important for understanding the solid-state behavior of the compound and for potentially modifying its physical properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. The analysis of the vibrational modes offers insights into the molecule's architecture and the electronic environment of its constituent bonds.

The primary amine (-NH₂) group exhibits characteristic N-H stretching vibrations, typically appearing as a doublet in the region of 3400-3200 cm⁻¹. The corresponding N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

The secondary amide functional group is a significant contributor to the vibrational spectrum. The N-H stretching vibration of the amide is observed near 3300 cm⁻¹. The most prominent amide absorption, the Amide I band, which is primarily due to C=O stretching, is expected in the range of 1680-1630 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, typically appears between 1570-1515 cm⁻¹.

A key feature of this molecule is the nitrile (-C≡N) group. The C≡N stretching vibration gives rise to a sharp, medium-intensity band in a relatively uncongested region of the spectrum, typically between 2260-2220 cm⁻¹. The position and intensity of this band can be sensitive to the electronic effects of the aromatic ring. researchgate.net

The benzene (B151609) ring substituted at the meta-position contributes several characteristic bands. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be further confirmed by analyzing the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The aliphatic methylene (-CH₂-) groups in the acetamide and benzyl moieties show symmetric and asymmetric C-H stretching vibrations between 2950 and 2850 cm⁻¹.

Interactive Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Technique
Primary AmineN-H Stretch3400-3200FT-IR, Raman
Primary AmineN-H Bend1650-1580FT-IR
Secondary AmideN-H Stretch~3300FT-IR, Raman
Secondary AmideC=O Stretch (Amide I)1680-1630FT-IR
Secondary AmideN-H Bend / C-N Stretch (Amide II)1570-1515FT-IR
NitrileC≡N Stretch2260-2220FT-IR, Raman
AromaticC-H Stretch>3000FT-IR, Raman
AromaticC=C Stretch1600-1450FT-IR, Raman
AliphaticC-H Stretch2950-2850FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition and structural features of this compound. The molecular formula of the compound is C₁₀H₁₁N₃O.

The exact mass (monoisotopic mass) of the neutral molecule is calculated to be 205.0902 Da. In HRMS, the compound is typically observed as a protonated molecule, [M+H]⁺, with a theoretical exact mass of 206.0975 Da. The high accuracy of the mass measurement in HRMS allows for the unambiguous confirmation of the elemental formula.

The fragmentation of this compound under techniques like Collision-Induced Dissociation (CID) provides valuable structural information. unito.it The fragmentation pathways are predictable based on the stability of the resulting ions.

Key fragmentation pathways include:

Formation of the 3-cyanobenzyl cation: Cleavage of the benzyl C-N bond is a likely fragmentation pathway, leading to the formation of the stable 3-cyanobenzyl cation (m/z 116.0495). This is often a dominant peak in the spectrum.

Formation of the aminomethylcarbonyl cation: Cleavage can also result in the charge being retained on the other fragment, [H₂NCH₂CO]⁺, with an m/z of 58.0288.

Loss of the aminomethyl group: A characteristic fragmentation of the primary amine portion involves the loss of the CH₂NH₂ radical, leading to a significant ion.

Amide bond cleavage: Direct cleavage of the amide C-N bond can also occur, providing further evidence for the connectivity of the molecule. researchgate.net

Interactive Table: Predicted HRMS Fragments for this compound

Fragment Ion StructureProposed FragmentationTheoretical m/z [M+H]⁺
[C₈H₆N]⁺Cleavage of benzyl C-N bond116.0495
[C₇H₆CN]⁺ (Tropylium variant)Rearrangement and loss from benzyl moiety116.0495
[C₂H₄NO]⁺Cleavage of amide C-N bond58.0288
[C₁₀H₁₁N₃O+H]⁺Protonated molecular ion206.0975

Computational Chemistry and Theoretical Investigations of 2 Amino N 3 Cyano Benzyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 2-Amino-N-(3-cyano-benzyl)-acetamide, DFT calculations would be employed to predict its ground state geometry, vibrational frequencies, and electronic properties.

Table 1: Illustrative Global Reactivity Descriptors Calculated with DFT for an Analogous Amide This table presents hypothetical data for this compound based on typical values for similar molecules.

ParameterValueDescription
HOMO Energy (eV)-6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy (eV)-1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (eV)5.3Indicates chemical reactivity and kinetic stability.
Ionization Potential (eV)6.5The energy required to remove an electron.
Electron Affinity (eV)1.2The energy released when an electron is added.
Electronegativity (χ)3.85A measure of the ability of an atom or molecule to attract electrons.
Chemical Hardness (η)2.65A measure of resistance to change in electron distribution.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and reactivity data.

For acetamide (B32628) and its derivatives, ab initio calculations have been used to map potential energy surfaces for dissociation and other reactions. nih.gov These studies help in understanding the stability of different parts of the molecule and predicting which bonds are most likely to break under certain conditions. For this compound, these calculations would elucidate the relative energies of different isomers and conformers, as well as local reactivity indices that pinpoint the most reactive sites within the molecule.

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to their interconversion. libretexts.org

For a flexible molecule like this compound, with several rotatable bonds, a conformational analysis would be crucial. The rotation around the amide C-N bond is particularly important, as it can lead to cis and trans conformers. Studies on N-aromatic acetamides show that the conformational preferences are influenced by electronic and steric effects. acs.orgacs.orgnih.gov A potential energy surface map would be generated by systematically rotating key dihedral angles and calculating the energy at each point. This map would reveal the lowest energy conformations and the transition states connecting them.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound This table presents hypothetical data for illustrative purposes.

ConformationDihedral Angle (O=C-N-C)Relative Energy (kcal/mol)Population (%)
Anti (trans)~180°0.0~85
Gauche~60°2.5~10
Syn (cis)~0°4.0~5

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. youtube.com By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, solvent interactions, and other dynamic processes.

For this compound, an MD simulation would be performed by placing the molecule in a box of solvent molecules (e.g., water) and allowing the system to evolve over time. This would provide a more realistic picture of its conformational preferences in solution, as the solvent can significantly influence which conformations are most stable. acs.orgnih.gov MD simulations are also crucial for studying how the molecule might interact with biological macromolecules, such as proteins. acs.orgnih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify intermediates and, crucially, the transition state—the highest energy point along the reaction pathway.

For a molecule like this compound, one could model its synthesis, for example, the amide bond formation. nih.govacs.orgrsc.org This would involve calculating the energies of the reactants, proposed intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. DFT calculations are commonly used to locate and characterize transition states, often identified by having a single imaginary vibrational frequency. nih.govwur.nl

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. rsc.orgnih.govacs.orgresearchgate.net By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific atom in the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an IR spectrum to specific bond stretching and bending modes.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Analogous N-Benzylacetamide Structure This table presents hypothetical data for illustrative purposes.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O170.5169.8
Benzyl (B1604629) C1138.2137.5
Benzyl C2, C6128.9128.3
Benzyl C3, C5127.8127.2
Benzyl C4127.6127.0
CH₂-N44.043.5
CH₃23.422.9

Analytical Methodologies for the Characterization and Purity Assessment of 2 Amino N 3 Cyano Benzyl Acetamide

Advanced Chromatographic Separation Techniques

Chromatographic techniques are central to the separation, identification, and quantification of 2-Amino-N-(3-cyano-benzyl)-acetamide and its potential impurities. These methods offer high resolution and sensitivity, making them indispensable for purity profiling.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose, leveraging the compound's polarity.

Method Development Considerations:

Column: A C18 column is a common choice for the separation of moderately polar compounds like N-benzyl acetamides. ucm.esamazonaws.com Columns with low silanol (B1196071) activity can improve peak shape and reduce tailing. arcjournals.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid for mass spectrometry compatibility) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is generally effective. arcjournals.orgsielc.comsielc.com The gradient allows for the separation of impurities with a wide range of polarities.

Detection: UV detection is suitable due to the presence of the aromatic cyanobenzyl group. The detection wavelength should be set at the absorption maximum of the analyte to ensure high sensitivity. For related aromatic compounds, detection is often performed in the range of 215-290 nm. amazonaws.comresearchgate.net A photodiode array (PDA) detector can be used to acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. lcms.cz

Sample Preparation: The sample is typically dissolved in the mobile phase or a compatible solvent system to ensure good peak shape and reproducibility.

Illustrative HPLC Method Parameters:

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientTime (min) | %B 0 | 20 15 | 80 20 | 80 22 | 20 25 | 20
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Impurities and Byproducts

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for identifying and quantifying volatile organic impurities that may be present in this compound. nih.govd-nb.info These impurities could originate from starting materials, solvents, or degradation products.

Method Development Considerations:

Sample Preparation: Headspace sampling is a common technique for analyzing volatile impurities in a non-volatile matrix. nih.gov Alternatively, a derivatization step may be necessary to increase the volatility and thermal stability of certain byproducts. researchgate.net For instance, silylating agents can be used to derivatize polar functional groups. researchgate.net

Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of a wide range of volatile organic compounds. scielo.br

Injector and Detector: A split/splitless injector is typically used, with the injection port temperature set high enough to ensure rapid volatilization of the analytes. scielo.br A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for positive identification of impurities based on their mass spectra. shimadzu.comepa.gov

Temperature Program: A programmed temperature ramp is used to elute compounds with different boiling points.

Illustrative GC Method Parameters for Volatile Impurities:

ParameterCondition
Column5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium, constant flow
Injector Temperature250 °C
Oven ProgramInitial 50 °C for 5 min, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorMass Spectrometer (MS)
Scan Range40-450 amu

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

If the synthesis of this compound can result in stereoisomers, for instance, if a chiral center is introduced or if chiral starting materials are used, then chiral chromatography is necessary to determine the enantiomeric excess (ee). nih.gov Chiral HPLC is the most common technique for this purpose. yakhak.org

Method Development Considerations:

Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including amines and amides. yakhak.orgmdpi.com

Mobile Phase: The mobile phase in chiral chromatography is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time. ucm.esyakhak.org

Derivatization: In some cases, derivatization of the amine group with a chiral derivatizing agent can form diastereomers that are separable on a standard achiral column. nih.govnih.gov However, direct separation on a CSP is often preferred to avoid extra reaction steps.

Illustrative Chiral HPLC Method Parameters:

ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel
Mobile PhaseHexane/Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantitative analysis of this compound, particularly for in-process controls where high precision is not the primary requirement. The presence of the cyanobenzyl chromophore allows for direct UV absorbance measurement. rsc.org

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. For aromatic amines, derivatization with a chromogenic reagent can be used to shift the absorbance to the visible region, which can reduce interference from other UV-absorbing species. arcjournals.org

Titrimetric Methods for Quantitative Analysis

Titrimetric methods, while more traditional, can offer a high degree of accuracy and precision for the assay of this compound and are often used as a primary or reference method.

Given the presence of a primary amino group, an acid-base titration in a non-aqueous medium can be utilized. The basic amino group can be titrated with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid. researchgate.net The endpoint can be determined potentiometrically or with a suitable indicator.

Alternatively, methods based on the reaction of the primary amine, such as diazotization with nitrous acid, can be employed. The excess nitrous acid or the product of the reaction can then be quantified. Another approach involves the reaction of the primary amine with a reagent like phenyl isothiocyanate, followed by titration of the resulting thiourea (B124793) derivative.

Method Validation and Quality Control for Analytical Procedures

All analytical methods used for the characterization and purity assessment of this compound must be validated to ensure they are suitable for their intended purpose. pharmaguideline.comresearchgate.net Method validation is a regulatory requirement and provides documented evidence that the method is reliable. researchgate.netpensoft.net The validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), typically include the following: pensoft.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. pensoft.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality Control (QC) procedures are implemented to ensure the ongoing reliability of the analytical results. This includes the regular analysis of system suitability standards, control samples, and blanks. solubilityofthings.comepa.goveurachem.org QC charts can be used to monitor trends in the performance of the analytical method over time.

Role of 2 Amino N 3 Cyano Benzyl Acetamide As a Chemical Synthon and Advanced Applications

Potential as a Ligand in Coordination Chemistry or CatalysisThe presence of nitrogen and oxygen donor atoms in the amino and amide groups suggests that "2-Amino-N-(3-cyano-benzyl)-acetamide" could act as a ligand for metal ions. Amino acids and their amide derivatives are well-known to form coordination complexes with various transition metals. However, the coordination behavior, catalytic activity, or the nature of any potential complexes of this specific compound have not been reported in the scientific literature.

Due to the absence of specific, verifiable research data for "this compound" across all the requested topics, generating a scientifically accurate and detailed article that adheres strictly to the provided outline is not possible. Proceeding would require extensive extrapolation from related but distinct chemical entities, which would not meet the required standards of scientific accuracy and specificity.

Q & A

Q. What are standard synthetic routes for 2-Amino-N-(3-cyano-benzyl)-acetamide?

  • Methodological Answer : A common approach involves coupling a substituted benzylamine with activated acetamide derivatives. For example, refluxing 3-cyano-benzylamine with ethyl glycinate in ethanol under basic conditions (e.g., triethylamine) can yield the target compound. Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol/DMSO mixtures) is recommended to achieve >95% purity .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acetamide backbone and cyano-benzyl substituents. Key peaks include NH₂ protons (δ ~6.5–7.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~232.1) .

Q. What safety precautions are advised for handling this compound?

  • Methodological Answer : Due to limited toxicological data, use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation/ingestion and store in airtight containers at 2–8°C. Monitor for potential cyanide release under acidic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Employ continuous flow reactors to enhance mixing and heat transfer. Use coupling agents like HATU or EDC/HOBt to improve amide bond formation efficiency. Reaction kinetics studies (e.g., via in-situ FTIR) can identify optimal stoichiometry and temperature (e.g., 60–80°C) .

Q. What analytical methods resolve contradictions in biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from impurities. Use HPLC-PDA (≥98% purity threshold) and Differential Scanning Calorimetry (DSC) to assess crystallinity. Pair with in silico docking (e.g., AutoDock Vina) to validate target binding modes .

Q. How does the compound’s molecular conformation influence its bioactivity?

  • Methodological Answer : X-ray crystallography reveals planar acetamide moieties and dihedral angles (e.g., 88.11° between thiophene and chlorophenyl rings in analogs). Intramolecular hydrogen bonds (N–H⋯O) stabilize active conformations, which can be probed via molecular dynamics simulations .

Q. What strategies mitigate degradation during storage?

  • Methodological Answer : Lyophilization under inert gas (N₂/Ar) prevents hydrolysis. Add stabilizers (e.g., ascorbic acid for oxidation-prone analogs) and monitor degradation via LC-MS. Store in amber vials to block UV-induced decomposition .

Q. How is the compound evaluated for pharmacokinetic properties?

  • Methodological Answer : Perform in vitro assays:
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
  • Caco-2 permeability : Assess intestinal absorption potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.